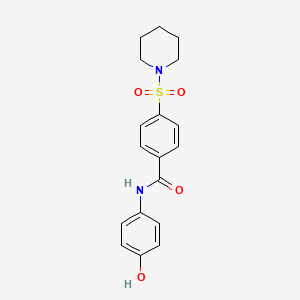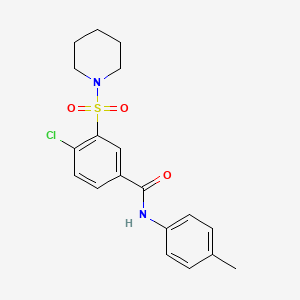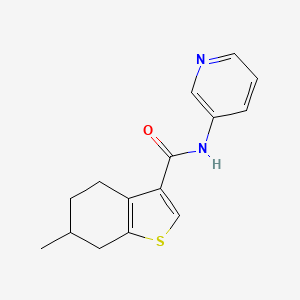![molecular formula C19H24O3 B5212974 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene, also known as DTTB, is a chemical compound commonly used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. It has also been shown to activate various antioxidant enzymes, such as superoxide dismutase and catalase. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been shown to have various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons and cancer cells. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been shown to modulate gene expression and cellular signaling pathways, leading to changes in cellular behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is a potent antioxidant and has been shown to have various biochemical and physiological effects. Its simple synthesis method and low cost make it a popular choice for scientific research. However, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene. One area of interest is its potential use in neuroprotection and cancer therapy. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its effects on aging and age-related diseases. Additionally, further research is needed to understand the mechanisms underlying 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene's effects on cellular signaling pathways and gene expression. Finally, the development of new derivatives of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene may lead to compounds with improved solubility and reduced toxicity.
Méthodes De Synthèse
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,3,5-trimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base. The product is then purified using column chromatography to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene.
Applications De Recherche Scientifique
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its potential use in neuroprotection and cancer therapy. In addition, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been used in various biological assays to study its effects on cellular signaling pathways and gene expression.
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-12-15(2)19(16(3)13-14)22-11-7-10-21-18-9-6-5-8-17(18)20-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURSFUOJYGEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5212912.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)



![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
